molecular formula C15H19NO2 B017164 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 93413-76-4

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No. B017164
Key on ui cas rn: 93413-76-4
M. Wt: 245.32 g/mol
InChI Key: ASYJSBPNAIDUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141697B2

Procedure details

A 5 liter autoclave is charged with 180 g of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, 2400 ml of methanol, 600 ml of aqueous ammonia (25% by volume) and 135 g of Raney nickel (pretreated as given under 1a)) and the mixture is subjected to hydrogenation at 27 to 30° C. and 120 psi pressure of hydrogen for 9 to 10 hours. The reaction mixture is filtered through 100 g of the celite and the catalyst bed is washed with 700 ml of methanol. The filtrate is concentrated to get 167.1 g of the crude product as an oily residue. 1.1 g of the crude product is dissolved in 2 ml of dry ethyl acetate and about 2 ml of isopropanolic HCl are added (the pH of the solution is about 2). The solvent is removed at high vacuum to give 1.14 g of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
135 g
Type
catalyst
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)[C:4]1([OH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)#[N:2].N.[H][H].[ClH:22]>[Ni].C(OCC)(=O)C.CO>[ClH:22].[NH2:2][CH2:1][CH:3]([C:4]1([OH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[C:11]1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=1 |f:7.8|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(#N)C(C1(CCCCC1)O)C1=CC=C(C=C1)OC
Name
Quantity
600 mL
Type
reactant
Smiles
N
Name
Quantity
135 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
2400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
crude product
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to hydrogenation at 27 to 30° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through 100 g of the celite
WASH
Type
WASH
Details
the catalyst bed is washed with 700 ml of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to get 167.1 g of the crude product as an oily residue
CUSTOM
Type
CUSTOM
Details
The solvent is removed at high vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(C1=CC=C(C=C1)OC)C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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